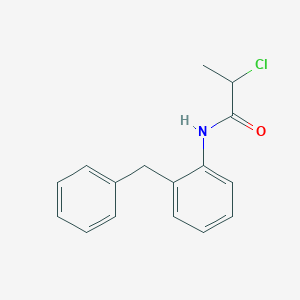

N-(2-benzylphenyl)-2-chloropropanamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(2-benzylphenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-12(17)16(19)18-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYEVBPBWFAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Benzylphenyl 2 Chloropropanamide

Established Synthetic Pathways for Substituted Chloropropanamides and Related Amides

The formation of the amide bond in N-(2-benzylphenyl)-2-chloropropanamide can be achieved through several established methodologies, primarily involving the reaction of 2-benzylaniline (B1266149) with a suitable 2-chloropropanoyl precursor.

The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-benzylaniline and 2-chloropropanoyl chloride. This reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

The reaction proceeds via the nucleophilic attack of the primary amine group of 2-benzylaniline on the highly electrophilic carbonyl carbon of the acyl chloride. The choice of base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine. High yields (often exceeding 90%) are typically achieved with this method, which is favored for its simplicity and the high reactivity of the acyl chloride starting material.

General Reaction Scheme:

Figure 1: Synthesis of this compound via acylation with 2-chloropropanoyl chloride.

Figure 1: Synthesis of this compound via acylation with 2-chloropropanoyl chloride.

An alternative to using highly reactive acyl chlorides is the direct coupling of 2-chloropropanoic acid with 2-benzylaniline using stoichiometric activating agents, commonly known as coupling reagents. ucl.ac.uk This approach is a cornerstone of medicinal chemistry and peptide synthesis. nih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

A variety of coupling reagents have been developed, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization. nih.govpeptide.com The reaction mechanism generally involves the formation of a highly reactive intermediate, such as an O-acylisourea for carbodiimides or an active ester for reagents containing benzotriazole (B28993) moieties. nih.gov Electron-deficient anilines can be sluggish in these reactions, sometimes requiring stronger coupling agents or the addition of catalysts like 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.net

Below is a comparative table of common amidation coupling reagents applicable to this synthesis.

| Coupling Reagent | Common Additive(s) | Typical Solvent(s) | Key Byproduct(s) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Water-soluble urea | Easy byproduct removal, mild conditions. nih.gov | HOBt has potential explosion hazards on a large scale. ucl.ac.uk |

| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF | Insoluble dicyclohexylurea (DCU) | Effective and inexpensive. peptide.com | DCU filtration can be difficult; not suitable for solid-phase synthesis. peptide.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | Tetramethylurea | Very fast and efficient, low racemization. ucl.ac.uk | High cost, generates significant waste. ucl.ac.uk |

| T3P (n-Propylphosphonic acid anhydride) | Pyridine, TEA | EtOAc, MeCN | Phosphonic acids | High yielding, broad applicability. ucl.ac.uk | Requires careful handling. |

The 2-chloropropanamide moiety contains a stereocenter at the C2 position. Consequently, this compound is a chiral molecule that exists as a pair of enantiomers. The synthesis of enantiomerically enriched or pure analogs is of significant interest, particularly for pharmaceutical applications where stereoisomers can exhibit different biological activities. nih.gov

Two primary strategies can be employed for stereoselective synthesis:

Use of Chiral Starting Materials : The most straightforward approach involves using an enantiomerically pure precursor. Optically active 2-chloropropionyl chloride can be prepared from commercially available enantiomers of lactic acid (L- or D-lactic acid). google.compatsnap.com The reaction with 2-benzylaniline would then proceed with retention of configuration at the chiral center, yielding the corresponding (R)- or (S)-N-(2-benzylphenyl)-2-chloropropanamide.

Chiral Auxiliary-Mediated Synthesis : This strategy involves temporarily attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of the key bond-forming step. While less common for this specific transformation, related asymmetric syntheses of chiral amides have been developed. birmingham.ac.uk For instance, a chiral amine could be used in a Michael addition to an appropriate α,β-unsaturated precursor to establish the desired stereocenter. nih.gov

In the broader context of chiral amides, catalytic enantioselective methods are also emerging, such as peptide-catalyzed reactions for creating atropisomeric benzamides, which possess axial chirality. nih.govdatapdf.com These advanced methods highlight the ongoing development in achieving high stereocontrol in amide synthesis. nih.govdatapdf.com

Functional Group Interconversions and Derivatization Strategies of the Propanamide Moiety

The this compound structure contains several sites amenable to further chemical modification. The propanamide moiety is particularly rich in chemical handles for derivatization.

Nucleophilic Substitution of the Chlorine Atom : The chlorine atom at the C2 position is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups. For example, reaction with sodium azide (B81097) would yield an α-azido amide, which can be subsequently reduced to the corresponding alanine (B10760859) derivative. Other nucleophiles such as thiols, alkoxides, and secondary amines can be used to generate diverse libraries of compounds. nih.gov

Elimination Reactions : In the presence of a strong, non-nucleophilic base, the α-chloro amide can undergo elimination to form an α,β-unsaturated acrylamide (B121943) derivative.

Reduction of the Amide Carbonyl : The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the propanamide moiety into a 1,2-diaminopropane (B80664) derivative.

Hydrolysis : Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-benzylaniline and 2-chloropropanoic acid.

These transformations underscore the utility of this compound as a versatile synthetic intermediate. organic-chemistry.orgorganic-chemistry.org

Application of Green Chemistry Principles in this compound Synthesis

Traditional amide synthesis methods, particularly those using stoichiometric coupling reagents, are often criticized for their poor atom economy and the generation of large amounts of chemical waste. ucl.ac.uksigmaaldrich.com The Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, can be very high for these reactions. acs.org In response, significant research has focused on developing greener and more sustainable amidation protocols.

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalytic Direct Amidation : This approach involves the direct condensation of a carboxylic acid (2-chloropropanoic acid) and an amine (2-benzylaniline) with the removal of water, using only a catalytic amount of an activator. acs.org Catalysts based on boronic acids or various metal complexes (e.g., zirconium, ruthenium) have been developed for this purpose. sigmaaldrich.comdntb.gov.ua This method avoids stoichiometric activators and their byproducts, dramatically improving the PMI. ucl.ac.ukacs.org

Use of Greener Solvents : Many traditional amidation reactions employ hazardous solvents like DMF and DCM. ucl.ac.uk Research has demonstrated that many amide couplings can be performed in more environmentally benign solvents such as acetonitrile, tetrahydrofuran, or even in aqueous media under specific conditions. ucl.ac.ukluxembourg-bio.com

Biocatalysis : Enzymes, particularly hydrolases operating in low-water environments, can be used to catalyze amide bond formation. rsc.org This approach offers high selectivity and operates under mild, environmentally friendly conditions, although substrate scope can be a limitation. rsc.org

| Parameter | Traditional Method (e.g., HATU Coupling) | Green Approach (e.g., Catalytic Direct Amidation) |

|---|---|---|

| Activating Agent | Stoichiometric (e.g., >1 equivalent of HATU) ucl.ac.uk | Catalytic (e.g., 1-5 mol% boronic acid) sigmaaldrich.com |

| Byproduct | High molecular weight waste (e.g., tetramethylurea) ucl.ac.uk | Water acs.org |

| Atom Economy | Low | High |

| Process Mass Intensity (PMI) | High (>50) | Low (< 10) acs.org |

| Typical Solvents | DMF, DCM, NMP ucl.ac.uk | Toluene, MeCN, or solvent-free luxembourg-bio.com |

Catalytic Approaches and Mechanistic Considerations in the Synthesis of Related Benzamides and Propanamides

The development of catalytic methods for amide synthesis is a major focus of modern organic chemistry. ucl.ac.ukwhiterose.ac.uk Understanding the mechanisms of these reactions is key to their optimization and broader application.

For the synthesis of this compound via direct coupling of the corresponding acid and amine, boronic acid catalysts are frequently employed. The proposed mechanism involves the formation of an acylboronate intermediate by reaction of the carboxylic acid with the boronic acid catalyst, with concurrent removal of water. This intermediate is highly activated towards nucleophilic attack by the amine, which regenerates the catalyst and releases the amide product. ucl.ac.uk

In the synthesis of related benzamides, palladium-catalyzed reactions have been explored. ucl.ac.uk For instance, palladium-catalyzed carbonylative amidation of aryl halides provides an alternative route to benzamides. ucl.ac.uk While not directly applicable to the synthesis of the title compound from its standard precursors, related palladium-catalyzed C-H functionalization reactions of N-aryl benzamides have been used to construct more complex heterocyclic structures, highlighting the potential for catalytic transformations of the amide product itself. whiterose.ac.uk

Heterogeneous catalysts, such as Lewis acidic ionic liquids immobilized on solid supports like diatomite earth, have also been developed for direct amidation. researchgate.net These catalysts offer advantages in terms of simple recovery and recycling, contributing to more sustainable chemical processes. dntb.gov.uaresearchgate.net The mechanism often involves the Lewis acid activating the carboxylic acid carbonyl group, making it more susceptible to attack by the amine. researchgate.net

Structure Activity Relationship Sar and Structural Modifications in the Context of N 2 Benzylphenyl 2 Chloropropanamide Analogs

Design Rationale for Analog Synthesis Based on Core Scaffold

The core scaffold of N-(2-benzylphenyl)-2-chloropropanamide presents multiple sites for chemical modification, making it an attractive starting point for analog synthesis. The design rationale for creating new analogs is rooted in established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net The primary goal is to systematically probe the chemical space around the core structure to understand how different functional groups and structural changes influence the molecule's interaction with its biological target.

Key strategies often involve:

Isosteric and Bioisosteric Replacements: Swapping functional groups with others that have similar physical or chemical properties to improve metabolic stability or binding affinity. u-tokyo.ac.jpdrughunter.com

Conformational Constraint: Introducing rigid elements or cyclic structures to lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity.

Substituent Scanning: Adding various substituents to the aromatic rings to explore electronic and steric effects on molecular recognition.

Homologation: Altering the length of alkyl chains or linkers to optimize the spatial orientation of key binding groups.

The synthesis of an analog library based on the this compound scaffold allows for a comprehensive SAR investigation. By observing the resulting changes in biological activity, researchers can construct a model of the pharmacophore, identifying the essential features required for interaction with the target.

Impact of Substituent Variations on the N-Phenyl and Benzyl (B1604629) Moieties on Molecular Recognition

The two aromatic rings in this compound, the N-phenyl group and the benzyl moiety, are primary targets for modification to probe their roles in molecular recognition. The nature and position of substituents on these rings can dramatically alter the compound's electronic distribution, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity. nih.govresearchgate.net

N-Phenyl Moiety: Substituents on this ring directly influence the electronic environment of the amide nitrogen.

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can modulate the partial charge on the amide bond and affect hydrogen bonding capabilities. nih.govmdpi.com Studies on related N-aryl amides have shown that such substitutions can be critical for optimizing interactions with target proteins. nih.gov

Benzyl Moiety: This group often extends into a different region of the binding site, and its modification can fine-tune interactions.

Hydrophobic Interactions: The phenyl ring of the benzyl group is likely involved in hydrophobic or π-stacking interactions. Varying substituents can alter the strength of these interactions.

Positional Isomerism: Moving the benzyl group to the meta- or para-position of the N-phenyl ring would create fundamentally different scaffolds, likely leading to significant changes in biological activity by reorienting the entire benzyl moiety.

The following table summarizes the expected impact of hypothetical substituent variations based on general SAR principles observed in similar compound classes.

| Moiety | Position of Substitution | Substituent Type | Expected Impact on Molecular Recognition |

| N-Phenyl | ortho- | Bulky group (e.g., -C(CH₃)₃) | May induce torsional strain, altering amide planarity and overall conformation. |

| meta- | Electron-withdrawing (e.g., -CN) | Can influence amide bond electronics and potential dipole interactions. | |

| para- | Electron-donating (e.g., -OCH₃) | May enhance π-system electron density, affecting interactions with electron-deficient aromatic residues in the target. | |

| Benzyl | para- | Halogen (e.g., -F, -Cl) | Can introduce a potential halogen bonding site and increase lipophilicity. |

| ortho- | Small alkyl (e.g., -CH₃) | May provide beneficial steric interactions or orient the ring favorably within a hydrophobic pocket. |

Influence of Amide Linkage Modifications on Conformational Preferences and Ligand Binding

The amide bond is a critical structural element, contributing to the rigidity and hydrogen-bonding capacity of the molecule. However, amide bonds are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. drughunter.com Therefore, modifying or replacing the amide linkage with a suitable bioisostere is a common strategy in drug design to improve pharmacokinetic properties while retaining or enhancing biological activity. nih.govacs.org

Bioisosteric replacements for the amide bond aim to mimic its key properties, such as its geometry, hydrogen-bonding capability, and dipole moment. u-tokyo.ac.jp Common amide bioisosteres include:

Heterocyclic Rings: Stable five-membered rings like 1,2,4-oxadiazoles or 1,2,3-triazoles can act as metabolically robust mimics of the amide bond. nih.gov These rings maintain a similar spatial arrangement of substituents and can participate in hydrogen bonding.

Reversed Amide: Inverting the amide bond (to -NH-C(=O)-) changes the orientation of the hydrogen bond donor and acceptor, which can be used to probe the specific requirements of the biological target.

Thioamides: Replacing the carbonyl oxygen with sulfur (-C(=S)-NH-) alters the electronic properties and hydrogen-bonding strength of the linkage.

Trifluoroethylamines: These groups (-CF₃-CH-NH-) can serve as amide isosteres, reducing the basicity of the amine while maintaining the N-H as a hydrogen bond donor. u-tokyo.ac.jp

These modifications can significantly impact the molecule's conformational preferences. The planarity of the standard amide bond is lost when replaced by more flexible linkers, which could be either beneficial or detrimental to binding, depending on the target's requirements. researchgate.net

Stereochemical Considerations and Enantiomeric Purity in SAR Studies of the Chiral Center

The this compound molecule possesses a chiral center at the C2 position of the propanamide moiety. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicological profiles. nih.govbiorxiv.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

For this reason, SAR studies on this class of compounds must carefully consider stereochemistry.

Enantioselectivity: The two enantiomers, (R)-N-(2-benzylphenyl)-2-chloropropanamide and (S)-N-(2-benzylphenyl)-2-chloropropanamide, should be synthesized and tested separately to determine if the biological activity is stereospecific. The more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer."

Enantiomeric Purity: It is essential to use compounds with high enantiomeric purity for biological testing. The presence of the other enantiomer as an impurity can confound the results and lead to an inaccurate assessment of potency and efficacy.

Absolute Configuration: Determining the absolute configuration (R or S) of the more active enantiomer is critical for understanding the three-dimensional pharmacophore and for building accurate models of the ligand-receptor interaction.

The spatial arrangement of the methyl group, the chlorine atom, and the carbonyl group around the chiral center dictates how the molecule is presented to its biological target. One enantiomer may position these groups for optimal interactions, while the other may cause steric clashes or fail to align key functional groups correctly. nih.gov

Rational Design Strategies for Targeted Compound Development within the Halogenated Amide Class

Rational drug design combines knowledge of the biological target and SAR data to create new compounds with improved properties in a directed, non-random fashion. wiley.com For the halogenated amide class, including analogs of this compound, several strategies can be employed for targeted development.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogs will bind. This allows for the design of molecules with substituents that form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site.

Pharmacophore Modeling: Based on the SAR data from an initial set of active analogs, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for activity and their relative spatial arrangement. The model then serves as a template for designing new molecules that fit its criteria.

Property-Based Design: This approach focuses on optimizing physicochemical properties, such as lipophilicity (logP), solubility, and metabolic stability, in parallel with biological activity. For halogenated compounds, the strategic placement of halogens can be used to block sites of metabolism or to form halogen bonds with the target, enhancing binding affinity. nih.gov For instance, the chlorine atom on the propanamide moiety is a key feature that can be explored by replacing it with other halogens (F, Br, I) to modulate reactivity and binding.

A targeted development plan might involve synthesizing a focused library of compounds where specific molecular properties are systematically varied, as outlined in the table below.

| Design Strategy | Molecular Modification | Rationale |

| Targeting Hydrophobic Pockets | Add lipophilic substituents (e.g., -CF₃, -t-butyl) to the benzyl ring. | To enhance binding affinity through increased hydrophobic interactions. |

| Improving Metabolic Stability | Replace the amide bond with a 1,2,4-oxadiazole (B8745197) ring. | To create an analog that is resistant to amidase-mediated hydrolysis. nih.gov |

| Enhancing Potency | Synthesize and separate the R and S enantiomers. | To identify the more active stereoisomer and eliminate the less active or potentially toxic one. biorxiv.org |

| Probing for Halogen Bonds | Introduce iodine or bromine onto one of the phenyl rings. | To explore potential halogen bonding interactions with Lewis basic residues in the target. nih.gov |

By integrating these rational design strategies, the development of this compound analogs can progress from initial hits to optimized lead compounds with desirable therapeutic potential.

Exploration of Potential Biological Activities and Associated Molecular Mechanisms

Insights from Biological Activities of Related Amide and Halogenated Organic Compounds

The structure of N-(2-benzylphenyl)-2-chloropropanamide incorporates three key features: a halogenated aliphatic acid moiety (2-chloropropanamide), an amide linkage, and a substituted aromatic system (2-benzylphenyl). Each of these components is present in molecules with known and diverse biological activities.

Halogenated Organic Compounds (HOCs): This broad class of chemicals is recognized for its persistence in the environment and a wide spectrum of biological effects. nih.govepa.gov HOCs can induce reproductive, developmental, immunologic, and neurotoxic effects. epa.gov At the cellular level, their mechanisms often involve the disruption of intracellular signaling pathways, including those regulated by calcium and protein kinase C, and the induction of oxidative stress. epa.gov Specifically, chloroacetamide herbicides, a subgroup of HOCs, are known to interfere with lipid metabolism and can cause neuroinflammation. researchgate.net The presence of the chloro- group in this compound suggests it may share some of these general toxicological properties.

Amide Derivatives: The amide bond is a cornerstone of biochemistry and medicinal chemistry. Synthetic molecules containing N-substituted phenyl groups and amide linkages have demonstrated a variety of pharmacological activities. researchgate.net Studies have reported significant antioxidant, anti-inflammatory, and antimicrobial properties in different series of phenyl-substituted amides. nih.govscielo.br For instance, certain aryl acetic acid amides are potent inhibitors of lipoxygenase, an enzyme implicated in inflammatory diseases. nih.gov The specific arrangement of the amide and the bulky benzylphenyl group could confer unique binding properties and biological functions.

Chloroacetamide Compounds: The chloroacetamide functional group is a reactive electrophile. This reactivity is the basis for the biological activity of many related compounds, including herbicides and covalent inhibitors. researchgate.netrsc.org The herbicidal action of chloroacetamides involves multiple mechanisms, including the inhibition of fatty acid elongation and interference with protein synthesis. In non-target organisms, chloroacetamides can induce oxidative stress by generating reactive oxygen species (ROS) and depleting endogenous antioxidants like glutathione (B108866). nih.gov This can lead to subsequent cellular damage, including cytotoxicity and DNA damage. nih.gov

The combination of these structural motifs in a single molecule suggests a complex biological profile. The lipophilic benzylphenyl group could facilitate passage across cell membranes, while the reactive chloroacetamide moiety could engage in covalent interactions with cellular nucleophiles.

Hypothesis Generation for Putative Biological Targets and Pathway Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

Based on the structural components of this compound, several hypotheses can be generated regarding its potential biological targets and pathway interactions.

Enzyme Inhibition:

Covalent Inhibition: The 2-chloroacetamide (B119443) group is a known electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. rsc.orgresearchgate.net This suggests a primary hypothesis that the compound acts as an irreversible or covalent inhibitor of specific enzymes. A notable example is the use of chloroacetamide fragments to covalently inhibit the TEAD-YAP1 protein-protein interaction by targeting a conserved cysteine in the palmitate binding pocket of TEADs. rsc.org Therefore, this compound could potentially target enzymes with susceptible cysteine residues in their active or allosteric sites.

Hydrolase Inhibition: Amide-containing compounds are known to interact with hydrolases. For example, fatty acid amide hydrolase (FAAH), a serine hydrolase, is a target for inhibitors with amide structures. nih.gov The compound could potentially act as a substrate mimic or inhibitor for various amidases or proteases.

Lipoxygenase Inhibition: Phenyl-substituted amides have been identified as potent inhibitors of lipoxygenases, enzymes involved in inflammatory pathways. nih.gov The benzylphenyl scaffold of the target compound could fit into the substrate-binding site of these enzymes.

Receptor Modulation:

Ion Channel Modulation: Structurally related N-benzyl amide compounds have been shown to modulate the function of voltage-gated sodium channels, promoting their slow inactivation. nih.gov The benzylphenyl group could potentially interact with hydrophobic pockets in ion channels or other receptors, leading to allosteric modulation.

Dopamine (B1211576) Receptor Interaction: The benzyl (B1604629) moiety is a feature in some dopamine receptor modulators. For instance, benzyloxypiperidine scaffolds have been developed as antagonists for the dopamine D4 receptor. chemrxiv.org It is plausible that the benzylphenyl group could facilitate binding to dopamine or other G protein-coupled receptors (GPCRs).

NMDA Receptor Modulation: The compound ifenprodil, which features a benzyl group, is a well-known selective antagonist of GluN2B-containing NMDA receptors, binding at an interface between N-terminal domains. nih.gov This raises the possibility that this compound could interact with neurotransmitter receptors.

The following table summarizes these hypotheses.

| Structural Moiety | Hypothesized Target Class | Specific Example Target | Predicted Mechanism of Action |

|---|---|---|---|

| 2-Chloropropanamide | Enzymes with Nucleophilic Residues | TEAD, Thiol Proteases | Covalent/Irreversible Inhibition |

| Amide Linkage | Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Competitive/Non-competitive Inhibition |

| Benzylphenyl Group | Ion Channels | Voltage-Gated Sodium Channels | Allosteric Modulation |

| Benzylphenyl Group | G Protein-Coupled Receptors (GPCRs) | Dopamine D4 Receptor | Antagonism/Allosteric Modulation |

Modulation of Enzymatic Activities by Related Chemical Scaffolds (e.g., Proteases, Hydrolases)

The amide bond and the chloro-substituent are key features that suggest this compound could modulate the activity of various enzymes, particularly proteases and hydrolases.

Interaction with Proteases and Hydrolases: Proteases and other hydrolases catalyze the cleavage of amide bonds through a nucleophilic attack on the amide carbonyl carbon. mdpi.com Enzymes like serine proteases utilize a catalytic triad (B1167595) (e.g., Ser-His-Asp) to activate a serine residue for this attack. nih.gov Compounds that mimic the substrate can act as competitive inhibitors. The stability of an amide bond against enzymatic hydrolysis is highly dependent on its chemical environment. For example, tertiary amide bonds, such as those involving proline, are significantly more resistant to hydrolysis by most proteases. acs.org While the amide in this compound is secondary, the bulky benzylphenyl substituent could sterically hinder the approach of the enzyme's catalytic residues, potentially making it a poor substrate and instead a competitive inhibitor.

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are serine hydrolases that metabolize endocannabinoids, which are fatty acid amides and esters. nih.gov A wide range of inhibitors for these enzymes have been developed, many of which are based on amide or carbamate (B1207046) structures that interact with the enzyme's active site. nih.gov This provides a strong precedent for compounds with an N-aryl amide scaffold to act as hydrolase inhibitors.

Covalent Modification by Chloroacetamides: The chloroacetamide moiety is a well-established electrophilic group used to achieve covalent inhibition of enzymes. rsc.org This functional group reacts with nucleophilic side chains of amino acids, most commonly the thiol group of cysteine, via an SN2 reaction. nih.gov This covalent modification is often irreversible and can lead to complete inactivation of the enzyme. A screen of a fragment library composed of chloroacetamide electrophiles identified new scaffolds that bind to and covalently inhibit the TEAD transcription factor by reacting with a conserved cysteine residue. rsc.org This demonstrates that the chloroacetamide group can guide a molecule to a specific binding pocket, where it then forms a permanent bond, providing a potent and often highly specific mode of enzyme inhibition.

The table below details enzymes modulated by related chemical structures.

| Enzyme Class | Related Chemical Scaffold | Mechanism of Modulation | Reference Example |

|---|---|---|---|

| Serine Hydrolases | Fatty Acid Amides, Carbamates | Competitive Inhibition | FAAH Inhibitors nih.gov |

| Lipoxygenases | Phenyl-substituted Amides | Inhibition (likely competitive) | Aryl Acetic Acid Amides nih.gov |

| Transcription Factors | Chloroacetamides | Covalent Inhibition (Cysteine targeting) | TEAD Covalent Inhibitors rsc.org |

| Proteases | Substrate-mimetic Amides | Competitive Inhibition | General Protease Inhibitors nih.gov |

Interactions with Macromolecular Structures: Theoretical Frameworks and Binding Hypotheses

The interaction of this compound with macromolecules like proteins and nucleic acids can be hypothesized based on its structural features, which allow for a range of binding modes.

Covalent Interactions: The most significant binding hypothesis stems from the reactivity of the 2-chloroacetamide moiety. This group is a classic alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack by electron-rich functional groups found in biological macromolecules. researchgate.net The primary targets for such alkylation are the side chains of amino acids.

Cysteine: The thiol group (-SH) is a strong nucleophile and a common target for electrophiles like chloroacetamides. nih.gov

Histidine: The imidazole (B134444) ring is nucleophilic and can be alkylated.

Lysine: The primary amine (-NH₂) in the side chain is also a potential nucleophile.

Methionine: The thioether group can be targeted, though it is generally less reactive than cysteine's thiol.

This covalent binding would be largely irreversible, leading to permanent modification of the target protein, which could alter or abolish its function. rsc.org

Non-Covalent Interactions: In addition to covalent bonding, the molecule's structure allows for several types of non-covalent interactions that would be critical for initial binding and positioning within a target site.

Hydrophobic Interactions: The large, nonpolar benzylphenyl group would strongly favor binding to hydrophobic pockets within proteins. This is often a key driver for the affinity of small molecules to their targets, such as receptors and enzymes. acs.org

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These can form crucial interactions with the protein backbone or amino acid side chains, contributing to binding specificity and stability.

π-π Stacking: The two aromatic rings (phenyl and benzyl) can engage in π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

A plausible binding scenario involves the benzylphenyl group first anchoring the molecule within a hydrophobic pocket of a target protein through non-covalent forces. This initial binding event would then position the reactive chloroacetamide moiety in close proximity to a nucleophilic residue, facilitating the subsequent covalent reaction.

Conceptual Models of Cellular Response Pathways to Halogenated Amide Exposure

Exposure of cells to a reactive halogenated amide like this compound could trigger several interconnected response pathways.

Model 1: Induction of Oxidative Stress and Apoptosis This model is based on the known effects of chloroacetamide herbicides. nih.gov

ROS Generation: The compound, or its metabolites, could interfere with mitochondrial function, leading to the increased production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. researchgate.netnih.gov

Depletion of Antioxidants: The electrophilic chloroacetamide group can react directly with and deplete cellular nucleophiles, most importantly glutathione (GSH), a key antioxidant. nih.govnih.gov The loss of GSH compromises the cell's ability to neutralize ROS.

Oxidative Damage: The resulting state of oxidative stress leads to damage of cellular macromolecules, including lipid peroxidation, protein oxidation, and DNA damage. nih.gov

Apoptosis Induction: Significant cellular damage, particularly to DNA, can trigger programmed cell death (apoptosis) to eliminate the compromised cell. nih.govmdpi.com

Model 2: Covalent Modification of Proteins and Disruption of Signaling This model focuses on the specific inactivation of key cellular proteins through covalent binding.

Target Engagement: The molecule enters the cell and binds to specific protein targets as hypothesized in section 4.4.

Covalent Adduct Formation: An irreversible covalent bond forms between the compound and a critical protein (e.g., an enzyme, a transcription factor, or a structural protein). rsc.org

Pathway Disruption: The inactivation of this protein disrupts the signaling pathway in which it participates. For example, covalent inhibition of a key kinase or phosphatase would dysregulate phosphorylation-dependent signaling cascades. Alteration of a transcription factor could lead to widespread changes in gene expression. epa.gov

Cellular Response: The cellular response would depend on the inhibited pathway. It could range from cell cycle arrest and senescence to adaptation or, if the pathway is critical for survival, cell death.

Model 3: Receptor Modulation and Neurotransmission Interference This model is relevant if the compound interacts with receptors in the nervous system, based on structural similarities to known neuromodulators. nih.govnih.gov

Receptor Binding: The compound binds to a specific neurotransmitter receptor or ion channel (e.g., NMDA receptor, sodium channel).

Modulation of Activity: The binding event alters the receptor's function, either inhibiting (antagonism) or enhancing (potentiation) its response to the endogenous ligand.

Altered Neuronal Excitability: The change in receptor activity leads to altered ion flow and changes in neuronal excitability and synaptic transmission. nih.gov

Systemic Effects: On a larger scale, this could manifest as neurotoxic effects, consistent with observations for other halogenated organic compounds. epa.gov

These models are not mutually exclusive; it is plausible that a compound like this compound could induce multiple cellular responses simultaneously.

Computational Chemistry and in Silico Approaches for N 2 Benzylphenyl 2 Chloropropanamide Research

Molecular Docking and Ligand-Protein Interaction Prediction

There is no publicly available research that has conducted molecular docking studies with N-(2-benzylphenyl)-2-chloropropanamide. Consequently, there are no predictions of its binding affinity or interaction patterns with any hypothetical protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound. Such studies are essential for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds, but this has not been applied to this specific molecule in the available literature.

Molecular Dynamics Simulations

Conformational analysis and the stability of a ligand-receptor complex are often investigated using molecular dynamics simulations. However, no such simulation studies have been published for this compound, leaving its dynamic behavior and the stability of any potential protein complexes uncharacterized.

Quantum Chemical Calculations

The electronic structure and reactivity profile of this compound have not been detailed in the scientific literature through quantum chemical calculations. These methods provide insight into a molecule's fundamental properties, which are crucial for predicting its behavior and interactions.

Virtual Screening Techniques

No studies have utilized virtual screening techniques to identify potential biological targets or novel interactions for this compound. This approach is fundamental in the early stages of drug discovery for identifying promising lead compounds and their targets.

In Vitro Methodologies for Biological Evaluation of N 2 Benzylphenyl 2 Chloropropanamide and Its Analogs

Target-Based Biochemical Assay Development for Enzyme Activity or Ligand Binding

Target-based biochemical assays are fundamental in determining the direct molecular interactions of a compound. These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free environment.

For analogs of N-(2-benzylphenyl)-2-chloropropanamide, specifically those within the N-phenylacetamide and N-aryl mercaptoacetamide classes, enzyme inhibition is a commonly evaluated endpoint. Researchers have successfully developed biochemical assays to screen these compounds against various enzymes. For instance, N-phenylacetamide-based sulfonamides have been evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov Similarly, N-aryl mercaptoacetamides were assessed for their inhibitory activity against metallo-β-lactamases (MBLs) like NDM-1 and VIM-1 using kinetic fluorescence assays. nih.gov

The development of such an assay involves:

Obtaining a purified target: Recombinant expression and purification of the target enzyme (e.g., a specific carbonic anhydrase isoform).

Substrate selection: Utilizing a substrate that produces a measurable signal (e.g., colorimetric or fluorescent) upon enzymatic conversion.

Assay optimization: Determining optimal conditions for pH, temperature, and substrate concentration.

Compound testing: Measuring the rate of the enzymatic reaction in the presence of varying concentrations of the test compound to determine its inhibitory potency, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Table 1: Example of Biochemical Assay Data for Carbonic Anhydrase Inhibition by N-phenylacetamide Analogs

| Compound | Target Enzyme | Inhibition Constant (K_i) (nM) |

| Analog 2h | hCA I | 45.10 |

| Analog 2h | hCA II | 5.87 |

| Analog 2h | hCA XII | 7.91 |

| Acetazolamide (Standard) | hCA II | 5.70 |

Data sourced from studies on isatin (B1672199) N-phenylacetamide based sulphonamides. nih.gov

Cell-Based Phenotypic Screening Approaches for Cellular Process Modulation

Phenotypic screening takes an unbiased approach by evaluating a compound's effect on whole cells or organisms without a preconceived target. nih.gov This method is powerful for discovering compounds that modulate complex cellular processes and for identifying novel mechanisms of action.

For a compound like this compound, several phenotypic screening strategies could be applied:

Cytotoxicity/Antiproliferative Assays: A primary screen would involve assessing the compound's effect on the viability and proliferation of various cell lines (e.g., cancer and normal cell lines). For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for anticancer activity against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. nih.gov

High-Content Imaging (HCI): Assays like "Cell Painting" use fluorescent dyes to label multiple cellular components (nucleus, mitochondria, cytoskeleton, etc.). nih.gov Automated microscopy and image analysis then quantify hundreds of morphological features. This can create a detailed "phenotypic profile" of a compound's effect, which can be compared to reference compounds to infer its mechanism of action. nih.gov

Antimicrobial Screens: The chloroacetamide scaffold is present in some antibiotics. biorxiv.org Phenotypic screens measuring the inhibition of bacterial or fungal growth in culture are common. For instance, various heterocyclic scaffolds based on N-(4-acetylphenyl)-2-chloroacetamide were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. uea.ac.uk

These screens help classify compounds based on their cellular effects, guiding further mechanistic studies. nih.govfrontiersin.org

Mechanistic Studies at the Cellular and Subcellular Levels to Elucidate Biological Pathways

Once a compound shows activity in a phenotypic screen, mechanistic studies are performed to identify the specific target and pathway responsible for the observed effect. This often involves a combination of chemical biology, proteomic, and genetic approaches.

A key technique for chloroacetamide-containing compounds, which can act as covalent inhibitors, is Activity-Based Protein Profiling (ABPP) . This method uses chemical probes to map the reactive sites (e.g., cysteine residues) across the proteome that a compound interacts with. Competitive ABPP, where the compound of interest competes with a broad-spectrum probe, can identify its specific protein targets within a complex cell lysate or even in live cells. biorxiv.org A recent study used this approach to screen a library of covalent compounds, including chloroacetamides, identifying the enzyme MiaA as a novel antibacterial target. biorxiv.org

Other mechanistic studies include:

Target Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of a suspected target protein. If the cells become resistant to the compound after target removal, it validates the target's role in the compound's activity.

Thermal Shift Assays: Cellular thermal shift assays (CETSA) can identify target engagement in live cells by measuring changes in protein thermal stability upon ligand binding. nih.gov

Enzyme Inhibition/Activation Studies Using Recombinant Proteins or Cell Lysates

Following the identification of a potential target protein, its interaction with the compound is confirmed and characterized using purified recombinant proteins or cell lysates. This step validates the findings from mechanistic studies and provides quantitative data on the compound's potency and selectivity.

For example, if a phenotypic screen suggested that this compound affects tryptophan metabolism, its effect on key enzymes in that pathway would be tested directly. nih.gov This involves incubating the purified enzyme (e.g., tryptophan oxygenase) or a cell lysate containing it with the compound and measuring the resulting change in enzyme activity. nih.gov

This approach has been widely used for analogs. Studies on N-aryl mercaptoacetamides confirmed their inhibitory activity against purified recombinant metallo-β-lactamase enzymes. nih.gov Similarly, the antioxidant activity of N-benzyl ethan-1-imine oxides was confirmed through their ability to inhibit the enzyme soybean lipoxygenase (LOX). mdpi.com

Table 2: Example of Enzyme Inhibition Data for a Lypoxygenase (LOX) Inhibitor Analog

| Compound | Description | LOX Inhibition (IC_50) |

| Analog 10a | Phenyl motif | 85 µM |

| Analog 10b | 4-Fluorophenyl motif | 62.5 µM |

| Analog 10c | 2,4-Difluorophenyl motif | 10 µM |

| NDGA (Standard) | Reference Inhibitor | 0.45 µM |

Data sourced from studies on N-benzyl ethan-1-imine oxide analogs. mdpi.com

Receptor Binding Assays and Reporter Gene Assays for Functional Characterization

If the compound's target is a receptor rather than an enzyme, its binding affinity and functional activity are characterized using different assays.

Receptor Binding Assays directly measure the interaction between a compound and a receptor, typically using cell membranes that are rich in the target receptor. sigmaaldrich.com In a competitive binding assay, the test compound's ability to displace a radiolabeled ligand that is known to bind to the receptor is measured. nih.gov The affinity of the compound is then determined and expressed as an IC50 or Ki value. This method is crucial for understanding how strongly a compound binds to its target. While direct data on this compound is unavailable, studies on N-benzyltryptamines have used this technique extensively to determine binding affinities for serotonin (B10506) 5-HT2 receptors. plos.orgresearchgate.net

Reporter Gene Assays are used to measure the functional consequence of receptor binding (i.e., whether the compound is an agonist or antagonist). In this setup, cells are engineered to express the target receptor along with a reporter gene (e.g., luciferase) linked to a response element that is activated by the receptor's signaling pathway.

An agonist will activate the receptor, leading to an increase in the reporter signal.

An antagonist will block the receptor, preventing a signal from being produced by a known agonist.

For example, functional assays measuring calcium mobilization were used to show that N-benzyltryptamine analogs acted as agonists at the 5-HT2C receptor. plos.orgresearchgate.net This combination of binding and functional assays provides a comprehensive profile of a compound's interaction with a specific receptor target. nih.gov

Future Research Directions and Translational Perspectives for N 2 Benzylphenyl 2 Chloropropanamide

Development of Advanced Synthetic Routes for Stereoselective and Scalable Production

The future development of N-(2-benzylphenyl)-2-chloropropanamide as a therapeutic agent or research tool is contingent upon the availability of efficient and scalable synthetic routes that provide precise control over its stereochemistry. The presence of a stereocenter at the C2 position of the propanamide moiety means that the compound can exist as a mixture of enantiomers, which may exhibit different biological activities and toxicological profiles.

Future research will need to focus on the development of asymmetric synthetic methods to produce single enantiomers of this compound. Methodologies such as photoenzymatic hydroalkylation of olefins could be explored for the stereoselective synthesis of α-chloroamides. nih.govnih.gov This approach utilizes flavin-dependent "ene"-reductases to catalyze the coupling of α,α-dichloroamides with alkenes, offering the potential for high chemo- and stereoselectivity. nih.govnih.gov Another avenue of investigation could be the asymmetric alkylation of chiral amide anions, which has been shown to be effective for the synthesis of 2-alkylalkanoic acids. sciengine.com

For scalable production, continuous flow chemistry presents a promising alternative to traditional batch processing. This technology can offer improved reaction control, enhanced safety, and higher throughput. The synthesis of N-substituted-(S)-2-chloropropanamides has been achieved through the coupling of (S)-2-chloropropionic acid with various amines using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net This method could be adapted for the synthesis of this compound and potentially translated to a continuous flow process.

The development of these advanced synthetic routes will be crucial for producing the quantities of enantiomerically pure this compound required for extensive biological evaluation and preclinical studies.

Integration of Omics Technologies (Proteomics, Metabolomics) in Biological Evaluation

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies, such as proteomics and metabolomics, is essential. These systems-level approaches can provide unbiased insights into the compound's mechanism of action, identify potential biomarkers of efficacy and toxicity, and reveal off-target effects.

Proteomics, the large-scale study of proteins, can be employed to identify the protein targets of this compound. Techniques such as chemical proteomics, where a tagged version of the compound is used to pull down its binding partners, can directly identify its molecular targets. Furthermore, expression proteomics can be used to analyze changes in the proteome of cells or tissues upon treatment with the compound, providing a global view of its impact on cellular pathways and processes.

Metabolomics, the comprehensive analysis of metabolites in a biological system, can reveal the downstream functional consequences of target engagement by this compound. By profiling the changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. This information can help to elucidate its mechanism of action and may also serve as a source of biomarkers for monitoring its effects in preclinical and clinical studies. The use of metabolomics to support read-across in chemical risk assessment demonstrates its potential to provide biological information for compounds with limited data. researchgate.net

The integration of proteomics and metabolomics data will provide a more complete picture of the biological activity of this compound, facilitating its development as a therapeutic agent.

Application as Chemical Biology Probes for Target Validation and Pathway Elucidation

Beyond its direct therapeutic potential, this compound and its derivatives could be developed as chemical biology probes to investigate biological processes. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context.

To be a useful chemical probe, a compound should exhibit high potency and selectivity for its target. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. This will involve the synthesis and biological evaluation of a library of analogues with systematic modifications to the chemical structure.

Once a potent and selective probe is identified, it can be used to validate its protein target's role in a disease process. For example, if this compound is found to inhibit a particular enzyme, the probe can be used in cell-based assays and animal models of disease to determine if inhibition of that enzyme produces a therapeutic effect. This information is critical for validating the enzyme as a drug target.

Furthermore, chemical probes can be used to elucidate the intricacies of cellular signaling pathways. By selectively perturbing the function of a single protein with a chemical probe, researchers can dissect its role in a complex biological network. The development of fluorescently tagged versions of this compound could also enable the visualization of its target within cells, providing further insights into its subcellular localization and function. nih.gov

Collaborative Research Initiatives in Medicinal Chemistry, Chemical Biology, and Synthetic Methodologies

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate requires a multidisciplinary and collaborative effort. Future progress will be significantly enhanced by fostering collaborative research initiatives that bring together experts in medicinal chemistry, chemical biology, and synthetic methodologies.

These collaborations can take various forms, including partnerships between academic research groups, industry-sponsored research in academia, and consortia involving multiple academic and industrial partners. Such initiatives can leverage the complementary expertise and resources of the different partners to accelerate the research and development process. For instance, academic labs may excel in the discovery of novel biological targets and the development of innovative synthetic methods, while pharmaceutical companies have extensive experience in drug optimization, preclinical development, and clinical trials.

Building a collaborative ecosystem around this compound will be key to unlocking its full potential and advancing it towards clinical application. tandfonline.comslideshare.netuncg.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-benzylphenyl)-2-chloropropanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC) between (S)-2-chloropropionic acid and substituted amines. For example, demonstrates the use of DCC to activate the carboxylic acid, forming an intermediate that reacts with alkyl amines. Optimization of solvent (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 acid-to-amine) is critical. Side reactions like racemization can occur if temperatures exceed 25°C . Yields for analogous compounds (e.g., N-(3,5-bis(trifluoromethyl)phenyl)-2-chloropropanamide) range from 42–75%, as seen in and .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~170–175 ppm for carbonyl carbons). highlights characteristic splits for chloropropanamide derivatives, such as methylene protons at δ 3.5–4.5 ppm .

- IR : Strong absorbance at ~1650 cm (amide C=O stretch) and ~1540 cm (N–H bend) confirm the amide functional group .

- X-ray Crystallography : Structural reports in and –15 provide bond-length data (e.g., C–Cl ~1.74 Å) and torsion angles to validate stereochemistry .

Q. What safety protocols are recommended for handling chlorinated amides like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. emphasizes avoiding inhalation/contact (H303+H313+H333) and recommends emergency measures like P337+P313 (eye rinse) and P264 (skin wash). Chlorinated intermediates may release HCl gas under heat; neutralization with bicarbonate is advised .

Advanced Research Questions

Q. How can conflicting crystallographic data for chloropropanamide derivatives be resolved?

- Methodological Answer : Contradictions in bond angles or packing motifs (e.g., vs. 15) may arise from substituent effects. Advanced approaches include:

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π-stacking) to explain polymorphism.

- DFT Calculations : Compare experimental vs. computed geometries to identify steric/electronic influences .

- Temperature-Dependent Crystallography : Assess thermal motion to distinguish static vs. dynamic disorder .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

- Methodological Answer :

- Coupling Agent Optimization : Replace DCC with EDC·HCl to reduce byproduct formation ().

- Protection/Deprotection : Use tert-butyl groups for amine protection to minimize side reactions ().

- Flow Chemistry : Continuous synthesis reduces degradation of heat-sensitive intermediates (analogous to , where low yields prompted method revision) .

Q. How do electronic effects of the 2-benzylphenyl group influence the reactivity of the chloropropanamide moiety?

- Methodological Answer : The benzyl group’s electron-donating resonance stabilizes the amide bond, reducing hydrolysis rates. shows that electron-withdrawing substituents (e.g., CF) on the phenyl ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. Hammett plots (σ values) or computational studies (NBO analysis) can quantify these effects .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. notes ≥98% purity criteria for research-grade compounds.

- GC-MS : Detect volatile byproducts (e.g., unreacted chloropropionyl chloride) with DB-5MS columns .

- NMR Dilution Experiments : Dilute samples to ~1 mM to amplify minor peaks for identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。